1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of a benzodioxin ring fused with a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation: The benzodioxin ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Formation of Pyrrolidine-2,5-dione: The final step involves the reaction of the alkylated benzodioxin with succinic anhydride under basic conditions to form the pyrrolidine-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzodioxin ring can interact with various enzymes and receptors, modulating their activity . The pyrrolidine-2,5-dione structure can also interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
1,4-Benzodioxan: A simpler analog with similar structural features.
2,3-Dihydro-1,4-benzodioxin-2-methanol: Another related compound with a hydroxymethyl group.
Uniqueness: 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione is unique due to the combination of the benzodioxin and pyrrolidine-2,5-dione structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(15-13(16)6-7-14(15)17)12-8-18-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHVJMIDLYLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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